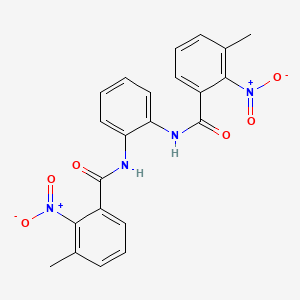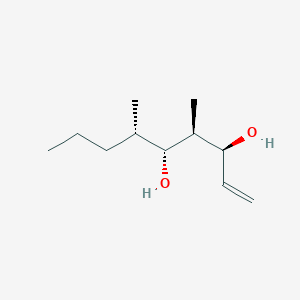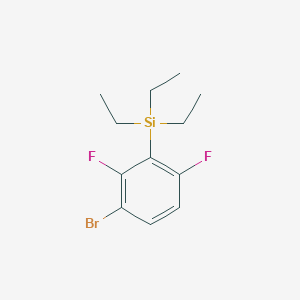![molecular formula C20H24O2 B12612561 2-[4-(Benzyloxy)phenyl]-5-ethyloxane CAS No. 879544-20-4](/img/structure/B12612561.png)
2-[4-(Benzyloxy)phenyl]-5-ethyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-5-ethyloxane is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethyloxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base.
Attachment of the Ethyloxane Moiety: The ethyloxane group is then attached to the benzyloxyphenyl intermediate through an etherification reaction. This step often requires the use of an alkylating agent and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include benzyl alcohol, phenyl halides, alkylating agents, and catalysts such as palladium or copper complexes.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The phenyl ring can be reduced to form cyclohexane derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethyloxane moiety can enhance solubility and bioavailability. The compound may exert its effects through modulation of enzymatic activity or receptor signaling pathways.
Comparaison Avec Des Composés Similaires
2-[4-(Benzyloxy)phenyl]benzothiazole: Known for its MAO-B inhibitory activity and potential use in treating Parkinson’s disease.
4-Benzyloxybenzoic acid: Used in the synthesis of various organic compounds and materials.
meso-Tetrakis[4-(benzyloxy)phenyl]porphyrin: Studied for its unique crystal structure and interactions.
Uniqueness: 2-[4-(Benzyloxy)phenyl]-5-ethyloxane stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
879544-20-4 |
|---|---|
Formule moléculaire |
C20H24O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-ethyl-2-(4-phenylmethoxyphenyl)oxane |
InChI |
InChI=1S/C20H24O2/c1-2-16-8-13-20(22-14-16)18-9-11-19(12-10-18)21-15-17-6-4-3-5-7-17/h3-7,9-12,16,20H,2,8,13-15H2,1H3 |
Clé InChI |
RMWBRONDUXVJHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(OC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Bromo-6-[(piperazin-1-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B12612502.png)

![Benzene, [[(2,5-dimethoxyphenyl)thio]methyl]pentafluoro-](/img/structure/B12612516.png)



![5-(3,4-Dimethoxyphenyl)-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12612548.png)
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)

![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
